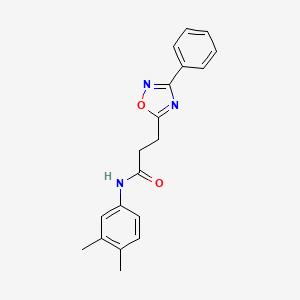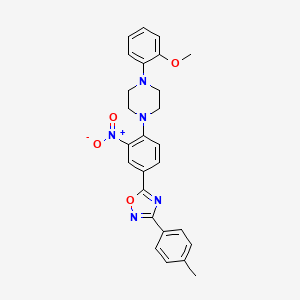
ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate, also known as ETPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ETPB belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is not fully understood. However, it is believed to act by inhibiting the synthesis of bacterial cell wall components such as peptidoglycan, leading to cell death. This compound has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which play a key role in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal models. It has been shown to possess significant antimicrobial, antifungal, and anti-inflammatory activity, making it a potential candidate for the treatment of various diseases. This compound has also been shown to possess antioxidant activity, which may further contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate is its broad-spectrum antimicrobial activity, making it a potential candidate for the treatment of various bacterial and fungal infections. This compound has also been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
Future research on ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate could focus on the development of more efficient synthesis methods to improve the yield and purity of the compound. In addition, further studies could be conducted to explore the potential therapeutic applications of this compound in various diseases, including bacterial and fungal infections, inflammatory diseases, and cancer. Moreover, future studies could investigate the mechanism of action of this compound in more detail to gain a better understanding of its biological activity. Finally, studies could also be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate involves the reaction of 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a weak acid to obtain the final product. The yield of this compound obtained through this method is around 60-70%.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamido)benzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess significant antimicrobial activity against a wide range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This compound has also been shown to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been shown to possess significant anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
ethyl 4-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-27-21(26)16-8-10-17(11-9-16)22-18(25)12-13-19-23-20(24-28-19)15-6-4-14(2)5-7-15/h4-11H,3,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVSBLUQSDSWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

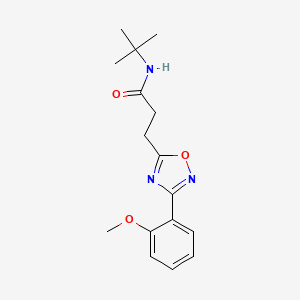

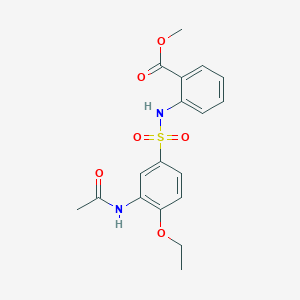
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7699169.png)
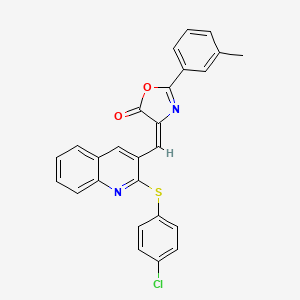
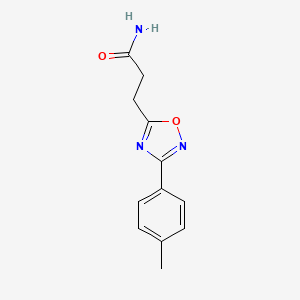
![2-[4-[(4-Chlorophenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B7699186.png)

